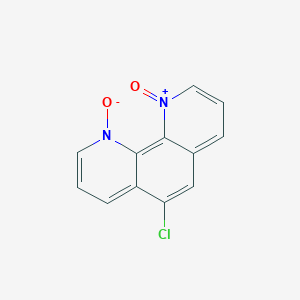
6-Chloro-1-oxo-1,10-phenanthrolin-1-ium-10(1H)-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,10-phenanthroline 1,10-dioxide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,10-phenanthroline 1,10-dioxide typically involves the oxidation of 5-Chloro-1,10-phenanthroline. One common method is the use of peroxomonosulfate ion (PMS) in aqueous solution under neutral conditions . Another method involves the use of elemental fluorine as an oxidant .
Industrial Production Methods
While specific industrial production methods for 5-Chloro-1,10-phenanthroline 1,10-dioxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive oxidizing agents.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,10-phenanthroline 1,10-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion (PMS) in aqueous solution.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to further oxidized derivatives, while substitution reactions can yield a variety of functionalized phenanthroline compounds.
Aplicaciones Científicas De Investigación
5-Chloro-1,10-phenanthroline 1,10-dioxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Medicine: Studied for its potential therapeutic applications, including its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials, such as ionic liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,10-phenanthroline 1,10-dioxide involves its ability to chelate metal ions. This chelation can inhibit the activity of metallopeptidases by removing the metal ion required for their catalytic activity . The compound primarily targets zinc metallopeptidases, although it has a lower affinity for calcium .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-1,10-phenanthroline
- 5-Amino-1,10-phenanthroline
- 5-Nitro-1,10-phenanthroline
- 4,7-Dichloro-1,10-phenanthroline
Uniqueness
5-Chloro-1,10-phenanthroline 1,10-dioxide is unique due to the presence of both a chlorine atom and two oxygen atoms in its structure. This combination enhances its reactivity and makes it a versatile compound for various applications. Its ability to chelate metal ions and inhibit metallopeptidases sets it apart from other similar compounds .
Propiedades
Número CAS |
188754-59-8 |
|---|---|
Fórmula molecular |
C12H7ClN2O2 |
Peso molecular |
246.65 g/mol |
Nombre IUPAC |
6-chloro-10-oxido-1,10-phenanthrolin-1-ium 1-oxide |
InChI |
InChI=1S/C12H7ClN2O2/c13-10-7-8-3-1-5-14(16)11(8)12-9(10)4-2-6-15(12)17/h1-7H |
Clave InChI |
KWRLXPVDOPQACJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C2=C3C(=CC=C[N+]3=O)C=C(C2=C1)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


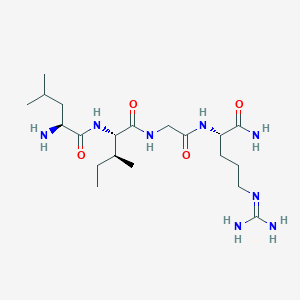

![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
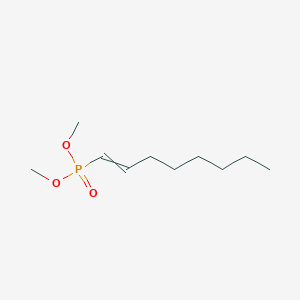
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
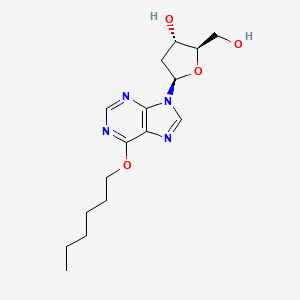
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
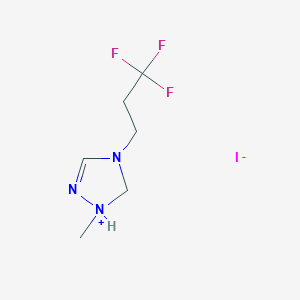
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
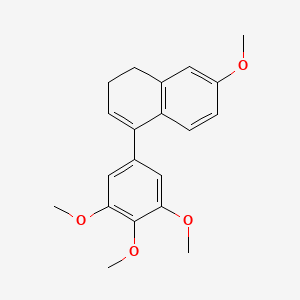
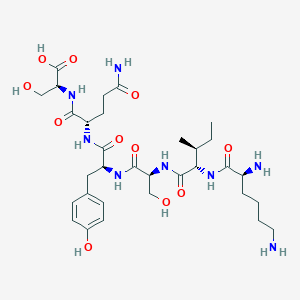

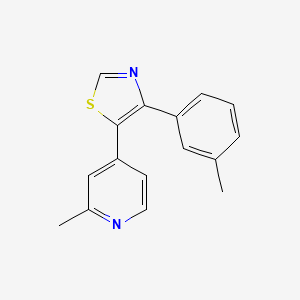
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
